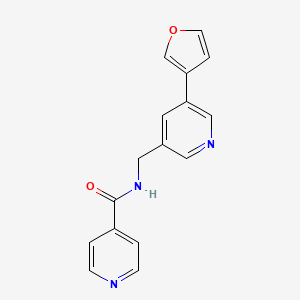

N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide

Description

Properties

IUPAC Name |

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c20-16(13-1-4-17-5-2-13)19-9-12-7-15(10-18-8-12)14-3-6-21-11-14/h1-8,10-11H,9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCBBDLTLOVGJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide typically involves multi-step organic reactions. One common method includes the cyclocondensation of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . The reaction conditions often require a catalyst-free environment and can be performed in a one-pot synthesis.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs include thiazole derivatives (e.g., compounds 4h and 4i from ) and thiazolidinone-based isonicotinamides (). Key structural differences and similarities are summarized below:

Key Observations :

Physicochemical Properties

For example:

- 4h : Molecular formula C₁₈H₂₀Cl₂N₄O₂S, HRMS (m/z): 458.0852 [M+H]⁺ .

- 4i : Molecular formula C₁₉H₂₂Cl₂N₄O₃S, HRMS (m/z): 476.0958 [M+H]⁺ .

The target compound ’s molecular weight is estimated at ~350–370 g/mol, comparable to analogs in and .

Electron-Withdrawing Effects :

- The trifluoromethyl group in ’s compound enhances lipophilicity and bioavailability, a feature absent in the target compound but relevant for drug design .

Biological Activity

N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound contains a furan ring and a pyridine moiety, which contribute to its reactivity and interaction with biological targets. The presence of the isonicotinamide group is particularly notable for its role in enhancing the compound's pharmacological potential.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃N₃O₂ |

| Molecular Weight | 297.28 g/mol |

| CAS Number | 2034498-81-0 |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal effects.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity. A comparative study highlighted its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.25 μg/mL |

| Escherichia coli | 12.5 μg/mL |

| Pseudomonas aeruginosa | 6.25 μg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Case Studies

- Study on Antibacterial Properties : A study conducted by Judge et al. synthesized several isonicotinic acid derivatives, including the target compound, and evaluated their antibacterial activities against common pathogens. The results indicated that this compound showed superior efficacy compared to standard antibiotics like amoxicillin .

- Antifungal Activity Assessment : Another investigation focused on the antifungal properties of similar compounds, revealing that this compound exhibited significant inhibitory effects against Candida albicans, further supporting its potential therapeutic applications .

Q & A

Q. What synthetic strategies are recommended for preparing N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including pyridine ring functionalization and amide coupling. For analogous compounds like 3-(3-chlorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)propanamide, key steps include chlorination of aromatic rings and cyclization to form heterocycles . Optimization strategies:

- Temperature control : Cyclization at 60–80°C improves furan stability.

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency.

- Purification : Gradient elution (hexane/ethyl acetate) via column chromatography isolates intermediates .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- HPLC-UV : Use C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) to assess purity (>98%) at 254 nm .

- NMR spectroscopy : 1H/13C NMR confirms pyridine (δ 8.5–9.0 ppm) and furan (δ 6.2–7.4 ppm) protons.

- Mass spectrometry : ESI-MS in positive ion mode verifies molecular ion peaks (e.g., [M+H]+) .

Q. What solvent systems are compatible with this compound in biological assays?

- Primary solvent : DMSO (≥20 mg/mL solubility, similar to Pexidartinib) .

- Aqueous dilution : Phosphate buffer (pH 7.4) with ≤0.1% DMSO to avoid cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify critical functional groups for biological activity?

- Modification targets :

- Furan ring substitution (e.g., 3-position halogenation).

- Pyridine linker variation (methyl vs. ethyl bridges).

- Methodology :

- In silico docking : Compare binding affinities to kinase domains using AutoDock Vina .

- In vitro validation : IC50 assays against target enzymes (e.g., tyrosine kinases) .

Q. What experimental approaches resolve contradictions in reported metabolic stability?

- Standardized protocols :

| Parameter | Recommendation |

|---|---|

| Enzyme source | Pooled human liver microsomes (HLM) |

| Incubation | 37°C, NADPH cofactor, pH 7.4 |

Q. How can in silico models predict pharmacokinetic properties, and what are their limitations?

- Tools : SwissADME for logP (predicted ~2.8) and BBB permeability .

- Limitations : Poor accuracy for furan metabolism due to sparse training data. Validate with:

Q. What strategies elucidate metabolic pathways in mammalian systems?

- Radiolabeled tracking : 14C-labeled compound + HRMS identifies phase I/II metabolites .

- Enzyme inhibition : Co-incubation with ketoconazole (CYP3A4 inhibitor) to assess isoform-specific metabolism .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity across studies?

- Meta-analysis : Compare assay conditions (e.g., cell lines, ATP concentrations in kinase assays) .

- Counter-screening : Test against off-target receptors (e.g., GPCRs) to rule out nonspecific effects.

Stability and Storage

Q. What are key stability considerations for long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.